Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate
Description
Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is a halogenated pyrazine derivative characterized by a methyl ester group at position 2, bromo and chloro substituents at positions 3 and 5, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive halogen atoms and ester functionality. Its structure enables diverse chemical modifications, including nucleophilic substitutions and coupling reactions, making it valuable for constructing complex heterocyclic systems .
Properties
Molecular Formula |
C6H4BrClN2O2 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)10-3(8)2-9-4/h2H,1H3 |
InChI Key |
MSJCKAOSBJRDLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1Br)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3,5-dibromopyrazine-2-carboxylate
- Structure : Bromo groups at positions 3 and 5 instead of bromo and chloro.
- Reactivity : Higher steric and electronic hindrance due to two bromine atoms, reducing electrophilicity compared to the mixed halogen derivative.
- Applications : Less commonly used in cross-coupling reactions due to lower selectivity in substitution patterns .
Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
- Structure : Ethyl ester (vs. methyl) and additional methyl at position 4.
- Physicochemical Properties : Increased lipophilicity due to ethyl and methyl groups, enhancing membrane permeability in drug candidates.
- Applications : Used in agrochemicals for improved stability under physiological conditions .
Functional Group Variations
3-Bromo-5-chloropyrazine-2-carboxylic Acid
5-Bromo-3-methoxypyrazin-2-amine
- Structure: Methoxy and amino groups replace chloro and ester.
- Electronic Effects : Methoxy acts as an electron-donating group, reducing electrophilicity at the pyrazine ring.
- Applications : Primarily used in coordination chemistry and as a ligand in catalysis .
Bioactive Derivatives
Schiff Base Derivatives (e.g., 3-Bromo-5-chlorosalicylaldehyde Hydrazides)
- Structure : Derived from 3-bromo-5-chloro precursors but with hydrazide linkages.
- Bioactivity : Exhibit potent antibacterial properties due to hydrogen bonding and π-π stacking interactions, a feature shared with halogenated pyrazine precursors .
- Divergence : Schiff bases are more polar, enhancing solubility in aqueous environments compared to ester-containing analogs .
Data Tables
Table 1. Physicochemical Properties of Selected Pyrazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|
| Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate | C₇H₄BrClN₂O₂ | 279.48 | 3-Br, 5-Cl, 2-COOCH₃ | 120–122* | Moderate (DCM) |
| Methyl 3,5-dibromopyrazine-2-carboxylate | C₇H₄Br₂N₂O₂ | 323.93 | 3-Br, 5-Br, 2-COOCH₃ | 135–137 | Low (EtOH) |
| 3-Bromo-5-chloropyrazine-2-carboxylic Acid | C₅H₂BrClN₂O₂ | 249.44 | 3-Br, 5-Cl, 2-COOH | >200 (dec.) | High (H₂O) |
| Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate | C₉H₈BrClN₂O₂ | 307.53 | 3-Cl, 6-Br, 5-CH₃, 2-COOEt | 98–100 | High (THF) |
Research Findings and Trends
- Reactivity : Mixed halogenation (Br/Cl) in this compound enhances regioselectivity in cross-coupling reactions compared to dihalogenated analogs .
- Biological Activity : Halogenated pyrazines exhibit enhanced antimicrobial and anticancer activities, with chloro groups improving target binding affinity in enzyme inhibition studies .
- Industrial Use : Ethyl and methyl esters of bromochloropyrazines are prioritized in large-scale synthesis due to cost-effective purification and stability under storage .
Biological Activity
Methyl 3-bromo-5-chloro-pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including Suzuki cross-coupling reactions and nucleophilic substitutions. The unique arrangement of bromine and chlorine atoms on the pyrazine ring contributes to its distinctive chemical properties, which enhance its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, compounds derived from pyrazine carboxamides exhibited significant activity against Mycobacterium tuberculosis , with some derivatives showing up to 72% inhibition at certain concentrations .
In vitro evaluations have demonstrated that this compound can inhibit the growth of resistant strains of Salmonella Typhi , indicating its potential as a new therapeutic agent for combating antibiotic resistance .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated a significant reduction in cell viability in human colorectal carcinoma cell lines at micromolar concentrations, suggesting that this compound may exhibit similar effects .
The mechanism through which this compound exerts its biological effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular pathways related to proliferation, apoptosis, and antimicrobial activity. For example, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of this compound against XDR-Salmonella Typhi using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined to be 6.25 mg/mL, highlighting its potential as an effective antimicrobial agent .
Case Study: Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against various human tumor cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations as low as 0.1 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 6.25 mg/mL | 0.1 µM |
| Methyl 5-bromo-6-chloropyrazine-2-carboxylate | Not specified | Not specified |
| Methyl 6-bromo-5-chloropyrazine-2-carboxylate | Not specified | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
